molecular formula C24H23FN4O3 B2597591 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile CAS No. 946278-12-2

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2597591
CAS RN: 946278-12-2
M. Wt: 434.471
InChI Key: JKJRDRBKCAEWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile, also known as F13714, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Study 1: Research on the synthesis of novel 1,2,4-triazole derivatives, which are structurally similar to the requested compound, has demonstrated potential antimicrobial activities. These compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines and tested against microorganisms, showing good to moderate activities (Bektaş et al., 2007).

Biological Evaluation and Characterization

  • Study 2: Another related study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized its structure through various spectroscopic methods, and evaluated its antibacterial and anthelmintic activities, showcasing moderate success in these applications (Sanjeevarayappa et al., 2015).

Antimicrobial and Antilipase Activities

  • Study 3: The microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties and their biological activities were investigated, revealing compounds with good to moderate antimicrobial activity, as well as notable antiurease and antilipase activities (Başoğlu et al., 2013).

Synthesis of Fluoroquinolone Derivatives

  • Study 4: A study focused on the design and synthesis of new fluoroquinolone derivatives with substituted piperazine rings at the C-7 position, demonstrating high in vitro antibacterial activity, some surpassing existing drugs like ciprofloxacin and norfloxacin in efficacy against Gram-positive organisms (Sharma et al., 2015).

Molecular Docking and Antimicrobial Potentials

  • Study 5: Research into the synthesis, molecular docking, and biological potentials of new acetamide derivatives highlighted their significant antimicrobial activity and potential as anticancer molecules, underscoring the versatile applications of compounds with similar structural frameworks (Mehta et al., 2019).

properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-2-15-31-20-9-5-17(6-10-20)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-3-7-19(25)8-4-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJRDRBKCAEWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.